7-(2,6-Difluorophenyl)-7-oxoheptanoic acid
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Overview
Description
Synthesis Analysis
The synthesis of complex organic compounds often involves multiple steps and various techniques. For instance, pyrrolopyrazine derivatives, which contain a similar phenyl group, can be synthesized through methods like cyclization, ring annulation, cycloaddition, and direct C-H arylation .
Molecular Structure Analysis
The molecular structure of a compound like this would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. Unfortunately, without specific data or a known compound to reference, it’s difficult to provide an accurate molecular structure analysis .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. For example, boronic acids, which also contain a phenyl group, can undergo a variety of reactions, including coupling reactions .
Scientific Research Applications
Microbial Degradation of Polyfluoroalkyl Chemicals
7-(2,6-Difluorophenyl)-7-oxoheptanoic acid, as a polyfluoroalkyl chemical, can be subject to microbial degradation in the environment. Studies have shown that microbial culture, activated sludge, soil, and sediment can degrade non-fluorinated functionalities, polyfluoroalkyl, and perfluoroalkyl moieties. This process leads to the formation of perfluoroalkyl carboxylic acids (PFCAs) and sulfonic acids (PFSAs) like perfluorooctanoic acid (PFOA) and perfluorooctane sulfonic acid (PFOS). Understanding the microbial degradation pathways, half-lives of precursors, and potential for defluorination is crucial for evaluating the environmental fate and effects of these chemicals (Liu & Avendaño, 2013).
Bioaccumulation and Environmental Behavior
Bioaccumulation Potential of PFCAs
The bioaccumulation of perfluorinated acids, including PFCAs, is a concern due to their persistence and detectability in wildlife. Studies have indicated that the bioaccumulation and biomagnification potential of PFCAs are directly related to the length of the fluorinated carbon chain. Specifically, PFCAs with seven fluorinated carbons or less are not considered bioaccumulative according to regulatory criteria. More research is needed to fully understand the bioaccumulation potential of PFCAs with longer fluorinated carbon chains (Conder et al., 2008).
Analytical and Industrial Applications
Analytical Methods for Antioxidant Activity
This compound could potentially be analyzed using various methods to determine antioxidant activity. Techniques like the Oxygen Radical Absorption Capacity (ORAC) test, Hydroxyl Radical Antioxidant Capacity (HORAC) test, and Cupric Reducing Antioxidant Power (CUPRAC) test are among those that have been successfully applied in antioxidant analysis or the determination of the antioxidant capacity of complex samples (Munteanu & Apetrei, 2021).
Biotechnological Production Based on Carboxylic Acids
As a carboxylic acid, this compound might be relevant in biotechnological applications. Carboxylic acids can be fermentatively produced using engineered microbes and serve as precursors for various industrial chemicals. Understanding biocatalyst inhibition by these acids is crucial for engineering robust strains with improved performance in industrial settings (Jarboe, Royce, & Liu, 2013).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
7-(2,6-difluorophenyl)-7-oxoheptanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14F2O3/c14-9-5-4-6-10(15)13(9)11(16)7-2-1-3-8-12(17)18/h4-6H,1-3,7-8H2,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGXCQOKBQBPPDX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(=O)CCCCCC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14F2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645339 |
Source
|
Record name | 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898766-49-9 |
Source
|
Record name | 7-(2,6-Difluorophenyl)-7-oxoheptanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00645339 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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